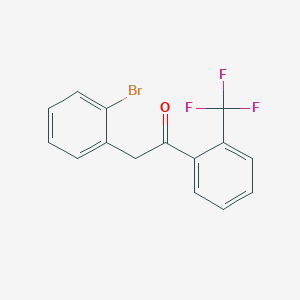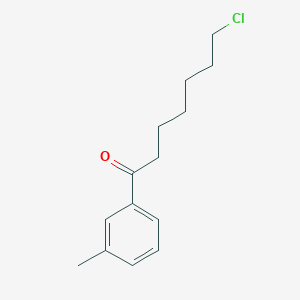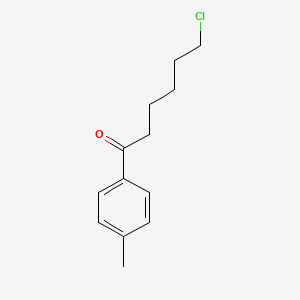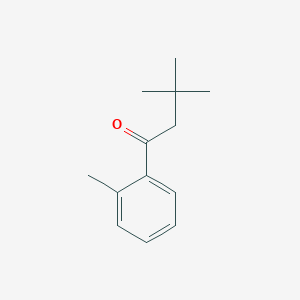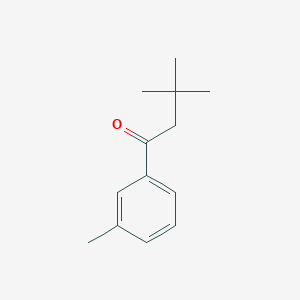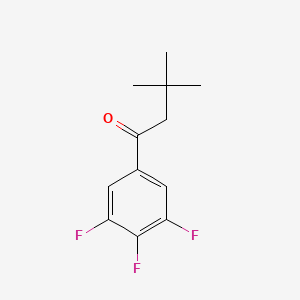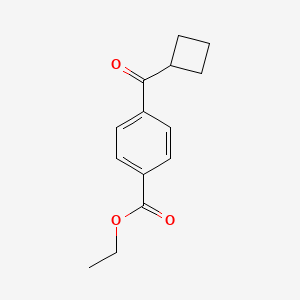
Ethyl 4-(cyclobutanecarbonyl)benzoate
概要
説明
Ethyl 4-(cyclobutanecarbonyl)benzoate is a chemical compound that falls under the category of esters. It has the molecular formula C14H16O3 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(cyclobutanecarbonyl)benzoate is characterized by its molecular formula C14H16O3 . Further details about its structure are not available in the retrieved sources.Physical And Chemical Properties Analysis
Ethyl 4-(cyclobutanecarbonyl)benzoate has a molecular weight of 232.27500 . Other physical and chemical properties are not detailed in the retrieved sources.科学的研究の応用
Electro-Optical Applications
Ethyl 4-(cyclobutanecarbonyl)benzoate: has been studied for its potential in electro-optical applications . This compound’s ability to grow as a bulk size crystal suitable for electro-optical uses is significant. The crystal’s transparency over the visible spectrum and its optical band gap evaluated using Tauc’s plot make it a candidate for applications like optical computing and electro-optic modulators .
Nonlinear Optical Properties
The compound’s nonlinear optical (NLO) properties have been explored, particularly its third-order NLO properties. These properties are crucial for applications such as all-optical switching, optical phase conjugation, and harmonic generation. The compound’s interaction with laser light beams, leading to effects like self-focusing and defocusing, is of great interest for developing advanced optical materials .
Synthesis and Characterization
Research into the synthesis and characterization of Ethyl 4-(cyclobutanecarbonyl)benzoate is vital for understanding its chemical properties. Studies involving its synthesis, followed by characterization using techniques like FT-IR, NMR, Mass, and UV-visible spectroscopies, provide insights into its structure and potential chemical reactivity .
Azo Dye Derivatives
The compound serves as a precursor for synthesizing azo dye derivatives . These derivatives exhibit a range of colors and have applications in dyeing textiles, biological staining, and as indicators in various chemical reactions. The structural features of these organic compounds, such as aromatic rings and azo groups, contribute to their color and chemical properties .
Microwave-Assisted Synthesis
Microwave-assisted synthesis: is another area where Ethyl 4-(cyclobutanecarbonyl)benzoate is relevant. This method of synthesis is efficient and can be used to produce both ethyl benzoate and methyl benzoate. The technique offers advantages in terms of reaction speed and energy efficiency, making it an attractive option for industrial-scale synthesis .
Crystal Growth and Analysis
The crystal growth and analysis of Ethyl 4-(cyclobutanecarbonyl)benzoate is essential for its application in material science. The quality of the grown crystal, assessed using high-resolution X-ray diffraction and etching techniques, determines its suitability for various applications. The evaluation of thermal parameters and mechanical properties also plays a role in its potential use in devices .
作用機序
Target of Action
Ethyl 4-(cyclobutanecarbonyl)benzoate is a chemical compound that has been found to exhibit antiviral activity against Coxsackievirus B3 . Coxsackievirus B3 is a significant pathogen that can cause hand-foot-and-mouth disease and even myocarditis .
Mode of Action
It is known that its antiviral potential is exerted upon prophylactic application when added to cell culture before infection with the virus . This suggests that the compound may interfere with the early stages of viral infection, possibly by preventing the virus from entering the host cells or inhibiting viral replication.
Biochemical Pathways
This could involve the inhibition of viral entry into the host cell, disruption of viral replication, or prevention of viral assembly and release .
Result of Action
Ethyl 4-(cyclobutanecarbonyl)benzoate has been shown to exhibit a medium level of activity against Coxsackievirus B3 in vitro . This suggests that the compound can reduce the viral load and potentially alleviate the symptoms caused by the virus.
特性
IUPAC Name |
ethyl 4-(cyclobutanecarbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)12-8-6-11(7-9-12)13(15)10-4-3-5-10/h6-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGGVLGYEVKWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642521 | |
| Record name | Ethyl 4-(cyclobutanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
801303-28-6 | |
| Record name | Ethyl 4-(cyclobutanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)


![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)
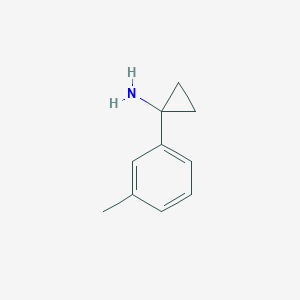
![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)
